

spectral analysis of octyltin trichloride for structural elucidation

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Compound of Interest

Compound Name: Octyltin

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An In-depth Technical Guide on the Spectral Analysis of **Octyltin** Trichloride for Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyltin trichloride ($C_8H_{17}Cl_3Sn$) is an organotin compound utilized as a precursor and intermediate in the synthesis of stabilizers for polyvinyl chloride (PVC) plastics and various catalysts.^{[1][2]} Its structural integrity is paramount for the desired chemical properties and reactivity in these applications. This technical guide provides a comprehensive overview of the spectral analysis techniques for the structural elucidation of **octyltin** trichloride. Due to the limited availability of direct experimental spectra in public databases, this guide combines predicted spectral data, information from proprietary databases, and comparative analysis with analogous compounds to offer a thorough characterization.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organometallic compounds like **octyltin** trichloride. The analysis involves 1H , ^{13}C , and ^{119}Sn NMR to probe the hydrogen, carbon, and tin nuclei, respectively, providing a complete picture of the molecule's connectivity and environment.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the structure of the octyl chain. While a specific experimental spectrum is not readily available in public domains, the chemical shifts can be reliably predicted based on the structure and data from similar alkyltin compounds.[1]

Predicted ¹H NMR Spectral Data

The spectrum is expected to show distinct signals for the protons on each carbon of the octyl chain. The protons on the carbon alpha to the tin atom (Sn-CH₂) are the most deshielded due to the electron-withdrawing effect of the tin trichloride moiety.

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
CH ₃ (C8)	~0.9	Triplet	3H
(CH ₂) ₅ (C3-C7)	~1.2-1.4	Multiplet	10H
CH ₂ (C2)	~1.7	Multiplet	2H
Sn-CH ₂ (C1)	~2.0-2.5	Triplet	2H

Table 1: Predicted ¹H

NMR chemical shifts

for octyltin trichloride.

These values are

based on typical shifts

for alkyl chains and

data from analogous

compounds.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the octyl chain. A ¹³C NMR spectrum for **octyltin** trichloride is noted to be available in the Wiley-VCH GmbH database, acquired on a Bruker HX-90 instrument.[1][3] The chemical shifts are influenced by the proximity to the electron-withdrawing tin atom.

Expected ^{13}C NMR Spectral Data

Carbon Atom	Expected Chemical Shift Range (ppm)
C1 (Sn-CH ₂)	30 - 40
C2 - C7	22 - 32
C8 (CH ₃)	~14

Table 2: Expected ^{13}C NMR chemical shift ranges for octyltin trichloride. Specific shifts can be confirmed by accessing the referenced database.[\[1\]](#)[\[3\]](#)

^{119}Sn NMR Spectroscopy

^{119}Sn NMR is highly sensitive to the coordination number and the nature of the substituents on the tin atom.[\[4\]](#)[\[5\]](#) For tetracoordinate organotin compounds like **octyltin** trichloride, the chemical shifts typically appear in a characteristic range. The reference standard for ^{119}Sn NMR is tetramethyltin (SnMe₄).[\[4\]](#)

Expected ^{119}Sn NMR Spectral Data

Parameter	Expected Value
Chemical Shift (δ)	-50 to +50 ppm
Reference	SnMe ₄

Table 3: Expected ^{119}Sn NMR chemical shift for octyltin trichloride. The chemical shift is highly dependent on the solvent and concentration.[\[6\]](#)

[\[7\]](#)

Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

- Sample Preparation:
 - Dissolve approximately 10-20 mg of **octyltin** trichloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , C_6D_6). The choice of solvent can influence chemical shifts.[6][7]
 - The sample must be free of particulate matter. If necessary, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
 - **Octyltin** trichloride is moisture-sensitive; therefore, use of an anhydrous solvent and preparation under an inert atmosphere (e.g., nitrogen or argon) is recommended.[8]
- Instrumentation and Data Acquisition:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Acquire standard ^1H , $^{13}\text{C}\{^1\text{H}\}$, and $^{119}\text{Sn}\{^1\text{H}\}$ spectra.
 - For ^1H NMR, a typical experiment involves a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
 - For ^{13}C NMR, use proton decoupling to simplify the spectrum. A larger number of scans (e.g., 1024 or more) may be needed due to the lower natural abundance of ^{13}C .
 - For ^{119}Sn NMR, a wider spectral width is necessary. Use a relaxation delay appropriate for tin nuclei and acquire a sufficient number of scans for good signal-to-noise.[4]
 - Advanced 2D NMR experiments like COSY (^1H - ^1H correlation), HSQC (^1H - ^{13}C correlation), and HMBC (^1H - ^{13}C long-range correlation) can be used to confirm assignments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which helps in confirming the structure. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of organotin compounds.[9]

GC-MS Fragmentation Data

The mass spectrum of **octyltin** trichloride is characterized by the isotopic pattern of tin and the successive loss of the octyl group and chlorine atoms.[9] The molecular ion peak may be weak or absent.[10]

m/z	Identity	Comments
338.1	$[\text{C}_8\text{H}_{17}\text{SnCl}_3]^+$	Molecular Ion (M^+) - low abundance. The value corresponds to the most abundant isotopes.
231.7	$[\text{SnCl}_3]^+$	Loss of the octyl radical ($\cdot\text{C}_8\text{H}_{17}$).
116.6	$[\text{C}_8\text{H}_{17}]^+$	Octyl cation.

Table 4: Key fragments observed in the GC-MS analysis of octyltin trichloride.

[9] The presence of multiple tin and chlorine isotopes leads to characteristic cluster patterns for ions containing these elements.

Experimental Protocol for GC-MS

- Sample Preparation and Derivatization:
 - **Octyltin** trichloride is polar and may require derivatization for GC analysis to improve volatility and chromatographic performance.[11]
 - A common derivatization agent is sodium tetraethylborate, which replaces the chloride atoms with ethyl groups.[9]
 - Alternatively, direct analysis using liquid chromatography-mass spectrometry (LC-MS) with an electrospray ionization (ESI) source can be performed, which may not require derivatization.[12]

- Instrumentation and Analysis (GC-MS):[\[9\]](#)
 - Gas Chromatograph: Use a system with a split/splitless capillary inlet.
 - Column: A non-polar or medium-polarity column (e.g., DB-5ms) is suitable.
 - Oven Program: A temperature gradient is used to ensure good separation (e.g., initial temp 50°C, ramp to 280°C).
 - Mass Spectrometer: An instrument with an extractor ion source provides high sensitivity.
 - Ionization Mode: Electron Impact (EI) at 70 eV is standard.
 - Analysis Mode: Acquire data in full scan mode to observe all fragments. Selected Ion Monitoring (SIM) can be used for targeted quantification for higher sensitivity.[\[9\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For **octyltin trichloride**, the key vibrational modes are those of the C-H bonds in the octyl chain and the Sn-C and Sn-Cl bonds.

Expected IR Absorption Bands

While a spectrum for **octyltin trichloride** is not readily available, data from the analogous compound n-butyltin trichloride can be used for comparison.[\[13\]](#)

Wavenumber (cm ⁻¹)	Vibration
2850 - 2960	C-H stretching (alkyl)
1465	C-H bending (CH ₂)
1375	C-H bending (CH ₃)
~550 - 600	Sn-C stretching
~330 - 370	Sn-Cl stretching

Table 5: Expected characteristic IR absorption bands for octyltin trichloride based on known functional group frequencies and data from analogous compounds.[\[13\]](#)

Experimental Protocol for FT-IR Spectroscopy

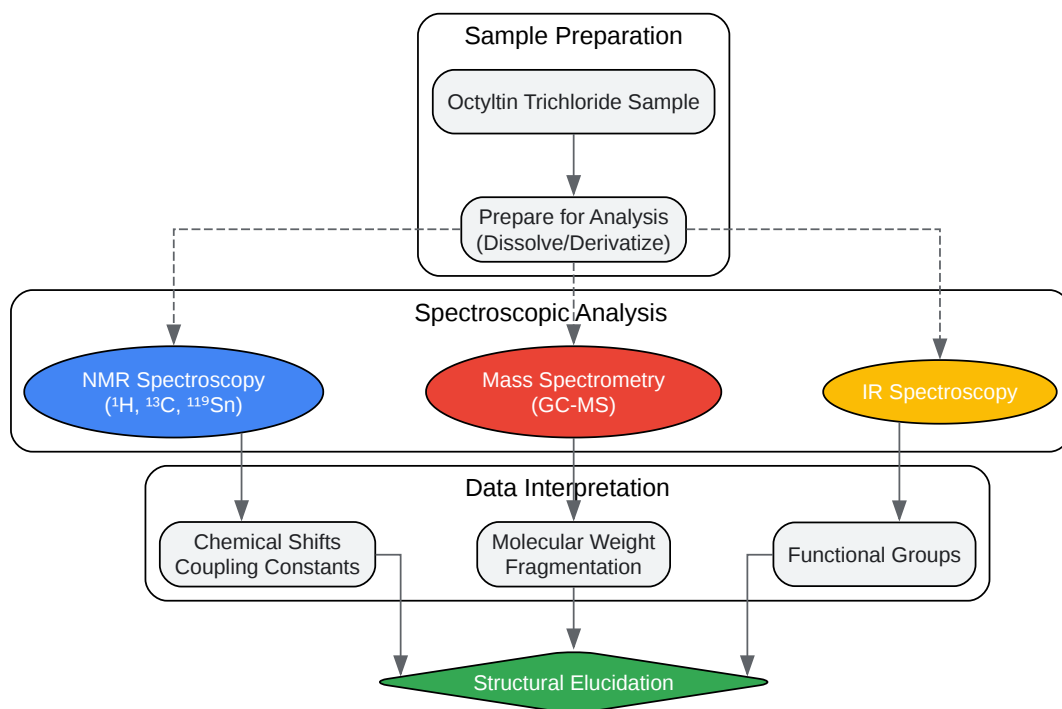
Octyltin trichloride is a liquid or a low-melting solid.[\[3\]](#)

- Sample Preparation:
 - Neat Liquid: If the sample is a liquid, place a small drop between two KBr or NaCl plates to form a thin film.[\[14\]](#)[\[15\]](#)
 - Mull: If the sample is solid, it can be prepared as a Nujol (mineral oil) mull. Grind a small amount of the sample with a few drops of Nujol to create a paste, then press it between salt plates.[\[16\]](#)[\[17\]](#) Note that Nujol has its own characteristic C-H absorption bands.[\[17\]](#)
 - Solution: A spectrum can be run in a suitable solvent (e.g., CCl₄, CS₂) in a liquid cell. A spectrum of the pure solvent should be run as a background to be subtracted.[\[15\]](#)
- Data Acquisition:
 - Place the sample holder in the FT-IR spectrometer.
 - Collect a background spectrum (of the clean salt plates or the solvent).

- Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

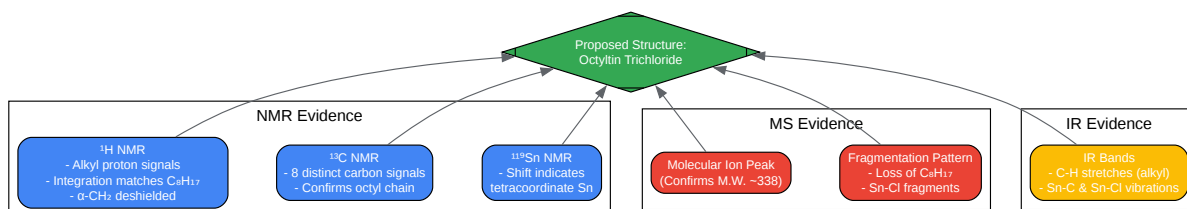
Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the structural elucidation of **octyltin trichloride**.



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Caption: Workflow for the spectral analysis of **octyltin** trichloride.



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Caption: Logical relationships in the structural elucidation of **octyltin** trichloride.

Conclusion

The structural elucidation of **octyltin** trichloride is effectively achieved through a combination of NMR spectroscopy (^1H , ^{13}C , and ^{119}Sn), mass spectrometry, and infrared spectroscopy. While publicly available experimental data is limited, a combination of predicted data, referenced database information, and comparison with analogous compounds provides a robust framework for its characterization. The methodologies and expected data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals working with this compound, ensuring accurate identification and quality control.

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